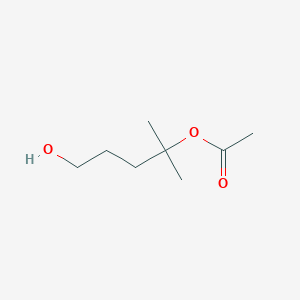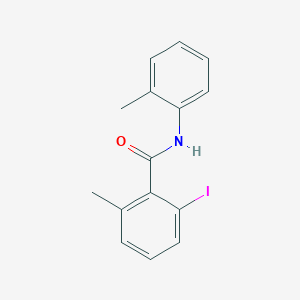
1,5-Diisocyanato-2,4-bis(trichloromethyl)benzene, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diisocyanato-2,4-bis(trichloromethyl)benzene, 95% (abbreviated as 1,5-Diisocyanato-2,4-TCMB) is an organic compound with a molecular formula of C9H4Cl6N2O2. It is a colorless, crystalline solid with a melting point of 101-103°C. It is a versatile intermediate used in organic synthesis and has wide ranging applications in the fields of pharmaceuticals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 1,5-Diisocyanato-2,4-TCMB is based on its ability to react with other molecules to form new compounds. In particular, it is able to react with alcohols, amines, and other isocyanates to form polyurethanes, polyureas, and polyisocyanates. These compounds are then used in a variety of applications, including the production of plastics, paints, and coatings.
Biochemical and Physiological Effects
1,5-Diisocyanato-2,4-TCMB is not known to have any direct biochemical or physiological effects. However, due to its use in the production of plastics, paints, and coatings, it is possible that it may have some indirect effects on the environment and human health.
Advantages and Limitations for Lab Experiments
1,5-Diisocyanato-2,4-TCMB is a versatile reagent that can be used in a variety of laboratory experiments. Its advantages include its low cost, availability, and ease of handling. However, it is important to note that it is combustible and should be handled with caution.
Future Directions
1,5-Diisocyanato-2,4-TCMB has a wide range of potential applications in the fields of pharmaceuticals, agrochemicals, and polymers. Future research may focus on the development of new synthesis methods, the optimization of existing synthesis methods, and the development of new applications for 1,5-Diisocyanato-2,4-TCMB. Additionally, future research may focus on the environmental and health impacts of 1,5-Diisocyanato-2,4-TCMB, as well as its potential for use in the development of green chemistry.
Synthesis Methods
The synthesis of 1,5-Diisocyanato-2,4-TCMB can be achieved through a few different methods. One method involves the reaction of 2,4-dichlorotoluene with phosgene in the presence of a base such as potassium carbonate, followed by the addition of isocyanic acid. Another method involves the reaction of 2,4-dichlorotoluene with hydrogen cyanide in the presence of an acid catalyst such as sulfuric acid.
Scientific Research Applications
1,5-Diisocyanato-2,4-TCMB is widely used in scientific research as a reagent for the synthesis of a variety of organic compounds. It is also used in the synthesis of polyurethanes, polyureas, and polyisocyanates, which are used in the production of plastics, paints, and coatings. In addition, 1,5-Diisocyanato-2,4-TCMB is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
properties
IUPAC Name |
1,5-diisocyanato-2,4-bis(trichloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Cl6N2O2/c11-9(12,13)5-1-6(10(14,15)16)8(18-4-20)2-7(5)17-3-19/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCHEQJFEXKEQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(Cl)(Cl)Cl)N=C=O)N=C=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Cl6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Diisocyanato-2,4-bis(trichloromethyl)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6325254.png)

